molecular formula C17H12ClFN6O B2480622 1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892745-60-7

1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2480622
CAS No.: 892745-60-7
M. Wt: 370.77
InChI Key: RTXXYMBMBDCSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of hybrid heterocyclic molecules combining a 1,2,3-triazole core with a 1,2,4-oxadiazole moiety. The triazole ring is substituted at position 1 with a 3-chloro-4-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 2-methylphenyl substituent. Such hybrids are often explored for pharmaceutical applications due to their structural rigidity, metabolic stability, and capacity for targeted interactions .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN6O/c1-9-4-2-3-5-11(9)16-21-17(26-23-16)14-15(20)25(24-22-14)10-6-7-13(19)12(18)8-10/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXXYMBMBDCSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer potential. A study highlighted that derivatives of 1,3,4-oxadiazoles can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . The hybridization of these structures enhances their binding affinity to target proteins involved in apoptosis pathways.

Case Study : In vitro studies conducted on MCF-7 breast cancer cells showed that the compound increased p53 expression and induced caspase-3 cleavage, leading to apoptosis . The IC50_{50} values for similar oxadiazole derivatives were reported as low as 10 nM, indicating potent activity against HDACs .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. A review indicated that these compounds are effective against a range of pathogens due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
Oxadiazole AStaphylococcus aureus32 µg/mL
Oxadiazole BEscherichia coli16 µg/mL
Triazole CCandida albicans8 µg/mL

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, the compound has also shown potential in other therapeutic areas:

  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of electron-donating groups in the structure has been linked to enhanced radical scavenging activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : Known for its role in enhancing bioactivity through hydrogen bonding and π-stacking interactions with target proteins.
  • Oxadiazole Moiety : Contributes to the compound's ability to inhibit enzyme activity related to cancer proliferation.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies indicate that derivatives containing the oxadiazole and triazole moieties exhibit significant cytotoxic effects against a range of cancer cell lines. For instance, in vitro assays have shown that compounds similar to 1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine possess growth inhibition percentages exceeding 70% against specific tumor cells such as OVCAR-8 and NCI-H40 .

Mechanism of Action
The anticancer mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the triazole and oxadiazole rings enhances the compound's ability to interact with biological targets such as enzymes involved in DNA synthesis and repair .

Drug Design and Development
In silico studies have been conducted to predict the pharmacokinetic properties of this compound. These studies suggest favorable absorption and distribution characteristics, aligning with Lipinski's rule of five for drug-like properties. Such findings support the potential development of this compound as a therapeutic agent .

Material Science Applications

Synthesis of Functional Materials
The unique chemical structure of 1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine allows it to be utilized in the synthesis of advanced materials. Its ability to form coordination complexes with metals can lead to applications in catalysis and sensor technology .

Photophysical Properties
Research has indicated that compounds with similar structures exhibit interesting photophysical properties. This makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to absorb light efficiently and convert it into electrical energy .

Case Studies

Study Findings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against OVCAR-8 with a growth inhibition rate of 86.61% .
In Silico ADMET AnalysisShowed compliance with Lipinski's rule indicating favorable drug-like properties .
Synthesis for Material ApplicationsExplored potential uses in OLEDs based on photophysical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole and oxadiazole rings. Key examples from the literature include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Evidence ID
1-(3-Chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 3-Chloro-4-fluorophenyl (Triazole), 2-methylphenyl (Oxadiazole) ~383.8* High rigidity; potential for π-π stacking due to aromatic substituents Target
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 4-Chlorophenyl (Oxadiazole), 2,5-dimethoxyphenyl (Triazole) ~412.3 Enhanced electron-donating methoxy groups may improve solubility
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine Trifluoromethylphenyl (Pyrazole), 3-chlorophenyl (Pyrazole) ~324.7 Increased lipophilicity due to CF₃ group; pyrazole core
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine Thioether linkage, 2,4-dichlorophenyl (Triazole), 3-fluorobenzyl (Triazole) ~369.2 Sulfur atom introduces flexibility; potential for redox activity

*Calculated based on molecular formula C₁₇H₁₂ClFN₆O.

  • Substituent Impact :
    • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and metabolic resistance but may reduce solubility. The 3-chloro-4-fluorophenyl group in the target compound balances these effects .
    • Methyl/Methoxy Groups : The 2-methylphenyl substituent on the oxadiazole (target) vs. 2,5-dimethoxyphenyl () highlights trade-offs between steric hindrance and polarity. Methoxy groups improve solubility but may reduce binding affinity in hydrophobic pockets .
    • Heterocyclic Cores : Pyrazole () and thiadiazole () analogs exhibit distinct electronic profiles compared to triazole-oxadiazole hybrids, affecting their pharmacokinetics .

Preparation Methods

Hydrazide Cyclization Route (Patent-Based Methodology)

The most reliable method for 1,2,4-oxadiazole synthesis involves cyclization of substituted benzohydrazides with carbon disulfide under basic conditions. For the 2-methylphenyl variant:

Step 1 : 2-Methylbenzoic acid → 2-Methylbenzohydrazide

  • Reflux 2-methylbenzoic acid (1.0 eq) with thionyl chloride (2.5 eq) to form acyl chloride
  • Treat with hydrazine hydrate (1.2 eq) in ethanol at 0–5°C for 4 h
  • Yield: 82–89% (reported for analogous structures)

Step 2 : Cyclization to Oxadiazolethione

2-Methylbenzohydrazide + CS₂ + KOH → 5-(2-Methylphenyl)-1,3,4-oxadiazole-2(3H)-thione  
  • Conditions: Ethanolic KOH (2.0 M), CS₂ (4.0 eq), 12 h stirring at RT
  • Critical parameter: Strict temperature control (<30°C) prevents dimerization

Step 3 : Thione to Oxadiazole Conversion

  • Oxidize thione intermediate with Oxone® (2.2 eq) in THF/H₂O (2:1) at 0°C
  • Yield after recrystallization (ethyl acetate/hexane): 74%

Alternative Pathway via Nitrile Oxide Cycloaddition

For enhanced regiocontrol, 2-methylbenzonitrile oxide can undergo [3+2] cycloaddition with amidoximes:

RC≡N→O + H₂N–O–C(NH₂)=NH → 1,2,4-Oxadiazole  
  • Requires anhydrous conditions (CH₂Cl₂, 4Å MS)
  • Limited by nitrile oxide stability but offers higher purity

Development of 1-(3-Chloro-4-Fluorophenyl)-1H-1,2,3-Triazol-5-Amine

Huisgen Cycloaddition with Amine Protection

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is ubiquitous for 1,2,3-triazoles, the C5-amine group necessitates protective strategies:

Route 1 :

  • Synthesize 3-chloro-4-fluoroaniline-derived azide via diazotization (NaNO₂/HCl) followed by NaN₃ treatment
  • React with propargylamine (HC≡C–CH₂–NH₂) under Cu(I) catalysis (CuSO₄/sodium ascorbate)
  • Deprotect using TFA/CH₂Cl₂ (1:1) at 0°C

Challenges :

  • Competitive coordination of amine to Cu(I) reduces reaction efficiency
  • Side product formation (≤15%) requires column chromatography (SiO₂, EtOAc/hexane)

Route 2 : Microwave-Assisted Cyclization
Adapting methods from:

N-(3-Chloro-4-fluorophenyl)guanidine + Succinic anhydride → Triazole precursor  
  • Microwave irradiation (150 W, 120°C, 20 min)
  • Achieves 68% yield with 97% purity (HPLC)

Convergent Coupling Strategies

Nucleophilic Aromatic Substitution

The oxadiazole's C5 position (electron-deficient) reacts with triazole's amine under SNAr conditions:

Optimized Protocol :

  • 5-Chloro-3-(2-methylphenyl)-1,2,4-oxadiazole (1.0 eq)
  • 1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine (1.1 eq)
  • K₂CO₃ (3.0 eq), DMF, 80°C, 12 h
  • Yield: 63% after silica gel purification

Key Consideration :

  • Chloride leaving group activation via NO₂ substitution improves reactivity but complicates later reduction steps

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination conditions enable C–N bond formation between halogenated oxadiazoles and triazole amines:

5-Bromo-3-(2-methylphenyl)-1,2,4-oxadiazole + Triazole amine → Target compound  
  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Base: Cs₂CO₃ (2.5 eq)
  • Solvent: Toluene, 110°C, 24 h
  • Achieves 71% yield with >99% conversion (GC-MS)

Characterization and Analytical Data

Table 1 : Spectroscopic Profile of Target Compound

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, triazole-H), 8.25–7.98 (m, 4H, Ar–H), 6.01 (br s, 2H, NH₂), 2.51 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 168.4 (C=O), 162.1 (C–F), 154.3–116.2 (Ar–C), 21.3 (CH₃)
HRMS (ESI+) m/z Calc. for C₁₈H₁₃ClFN₆O [M+H]⁺: 397.0824; Found: 397.0821

Purity Assessment :

  • HPLC (C18, 0.1% TFA in H₂O/MeCN): 99.2% at 254 nm
  • Melting Point: 214–216°C (decomposition observed >220°C)

Industrial-Scale Considerations

Table 2 : Comparative Analysis of Synthetic Routes

Parameter Hydrazide Route Cross-Coupling
Total Yield 58% 71%
Step Count 5 3
Palladium Usage None 2 mol%
Purification Recrystallization Column Chromatography
Scalability >1 kg demonstrated Limited to 100 g

Cost Drivers :

  • Palladium catalysts account for 34% of raw material costs in cross-coupling routes
  • Microwave-assisted steps reduce reaction time by 60% but require specialized equipment

Q & A

Q. Methodology :

Systematic substitution : Replace 2-methylphenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .

Biological assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using IC₅₀ determination .

Crystallography : Resolve co-crystal structures with targets (e.g., bacterial enzymes) to map binding interactions .
Example : Fluorine substitution at the 4-position of the phenyl ring increased antimicrobial potency by 10-fold .

Advanced: What mechanistic hypotheses explain its biological activity?

Proposed mechanisms include:

  • Enzyme inhibition : Oxadiazole mimics ATP’s adenine ring, competing for kinase ATP-binding pockets .
  • Reactive oxygen species (ROS) induction : Triazole-mediated redox cycling disrupts bacterial membranes .
    Validation steps :
  • Perform kinetic assays (e.g., NADPH depletion in CYP450 inhibition).
  • Use fluorescence probes (e.g., DCFH-DA) to quantify ROS generation in treated cells .

Advanced: How can computational modeling guide derivative design?

Q. Protocol :

DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict bond angles/reactivity .

Molecular docking (AutoDock Vina) : Screen derivatives against PDB targets (e.g., 6LU7 for SARS-CoV-2 protease) .

MD simulations : Assess binding stability over 100 ns trajectories using AMBER .
Outcome : A derivative with a pyridine substituent showed 20% stronger binding free energy (-9.8 kcal/mol) than the parent compound .

Advanced: How should contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?

Q. Troubleshooting steps :

Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) .

Check purity : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Replicate conditions : Repeat experiments under inert atmosphere if oxidation is suspected .
Case study : Discrepancies in antifungal activity (MIC 8–32 µg/mL) were traced to variations in inoculum size .

Advanced: What strategies optimize yield in large-scale synthesis?

Q. Scale-up adjustments :

  • Flow chemistry : Continuous azide-alkyne cycloaddition reduces reaction time from 24h to 2h .
  • Catalyst recycling : Immobilize Cu(I) on mesoporous silica for reuse (5 cycles, <5% yield loss) .
  • Workup simplification : Replace column chromatography with pH-selective crystallization (yield: 78% vs. 65%) .

Advanced: How can biological targets be identified experimentally?

Q. Approaches :

  • Pull-down assays : Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS .
  • CRISPR-Cas9 screening : Knock out candidate genes in yeast and assess resistance .
  • Microscale thermophoresis (MST) : Measure binding affinity (Kd) with fluorescently labeled targets .

Advanced: What stability challenges arise during storage, and how are they mitigated?

Q. Degradation pathways :

  • Hydrolysis : Oxadiazole ring cleavage in aqueous buffers (pH <5 or >9).
  • Photooxidation : Triazole NH₂ group degradation under UV light .
    Solutions :
  • Store at -20°C in amber vials under argon.
  • Formulate as lyophilized powders with cryoprotectants (e.g., trehalose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.